

"Tetrahydropyran-2-methanol" chemical structure and IUPAC name

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Compound of Interest

Compound Name: Tetrahydropyran-2-methanol

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An In-depth Technical Guide to Tetrahydropyran-2-methanol

This technical guide provides a comprehensive overview of **Tetrahydropyran-2-methanol**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and key synthetic applications, including detailed experimental protocols.

Chemical Structure and IUPAC Nomenclature

Tetrahydropyran-2-methanol is a heterocyclic organic compound. Its structure consists of a saturated six-membered ring containing one oxygen atom, known as a tetrahydropyran ring, substituted at the 2-position with a hydroxymethyl group.

The systematically assigned IUPAC name for this compound is (Tetrahydro-2H-pyran-2-yl)methanol. An alternative, and also accepted, IUPAC name is oxan-2-ylmethanol.^{[1][2][3]}

The chemical structure can be represented by the following SMILES string: OCC1CCCCO1.^[4]
^[5]

Physicochemical Properties

Tetrahydropyran-2-methanol is a colorless liquid at room temperature.^{[2][6]} Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	100-72-1	^{[1][4][7][8][9]}
Molecular Formula	C ₆ H ₁₂ O ₂	^{[1][4][7][8]}
Molecular Weight	116.16 g/mol	^{[4][7][9][10]}
Density	1.027 g/mL at 25 °C	^{[4][5][10]}
Boiling Point	187 °C	^{[4][6][10][11]}
Refractive Index	n _{20/D} 1.458	^{[4][5][10]}
Vapor Pressure	0.4 mmHg at 20 °C	^{[4][5][10]}
Flash Point	76 °C (closed cup)	^{[5][10]}
EC Number	202-882-4	^{[4][9][10]}

Experimental Protocols

Tetrahydropyran-2-methanol is a valuable building block in organic synthesis. Below are detailed methodologies for key reactions involving this compound.

Synthesis of (Tetrahydropyran-2-ylmethoxy)butanedioic Acid

This procedure outlines the esterification of **Tetrahydropyran-2-methanol** with succinic acid.

- Reaction: **Tetrahydropyran-2-methanol** reacts with succinic acid in the presence of lithium succinate and a lanthanum catalyst to yield (tetrahydropyran-2-ylmethoxy)butanedioic acid.
- Reagents:
 - **Tetrahydropyran-2-methanol**
 - Succinic acid

- Lithium succinate
- $\text{LaCl}_3 \cdot 1.8\text{H}_2\text{O}$ (Lanthanum chloride hydrate)
- Procedure:
 - Combine **Tetrahydropyran-2-methanol**, succinic acid, and lithium succinate in a reaction vessel.
 - Add $\text{LaCl}_3 \cdot 1.8\text{H}_2\text{O}$ as the catalyst.
 - Heat the reaction mixture to 140 °C.
 - Maintain the temperature and stir for 19 hours.
- Yield: This reaction has been reported to produce the desired product with a yield of 89%.[\[1\]](#)
[\[7\]](#)

Selective Hydrogenolysis to 1,6-Hexanediol

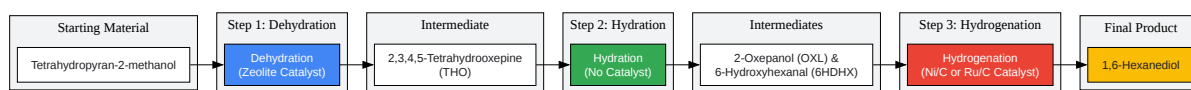
1,6-Hexanediol is an important industrial chemical, and its synthesis from biomass-derived **Tetrahydropyran-2-methanol** is a significant area of research.

- Reaction: The carbon-oxygen bond within the tetrahydropyran ring is selectively cleaved using hydrogenolysis to produce 1,6-hexanediol.
- Catalyst: A bifunctional catalyst, such as Rhenium-promoted Rhodium on a carbon support (Rh-Re/C), is effective for this conversion.[\[8\]](#)[\[9\]](#)[\[12\]](#) The choice of carbon support can significantly impact the reaction rate.[\[12\]](#)
- Procedure (Batch Reactor):
 - A 5% aqueous solution of **Tetrahydropyran-2-methanol** is prepared as the feedstock.
 - The Rh-Re/C catalyst is added to the feedstock in a pressure vessel.
 - The reactor is pressurized with hydrogen to 40 bar.
 - The reaction mixture is heated to 393 K (120 °C) and stirred.

- The reaction progress can be monitored by taking samples over time and analyzing them via HPLC and GC.
- Yield: High yields of 1,6-hexanediol, up to 84%, have been achieved with this method.[8][9]

Visualizations

The following diagrams illustrate key concepts and workflows related to **Tetrahydropyran-2-methanol**.



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Caption: A three-step synthetic pathway for the conversion of **Tetrahydropyran-2-methanol** to 1,6-Hexanediol.[3]

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